molecular formula C8H5F2NO4 B2417444 2-(Difluoromethyl)-6-nitrobenzoic acid CAS No. 1842385-36-7

2-(Difluoromethyl)-6-nitrobenzoic acid

Cat. No.: B2417444
CAS No.: 1842385-36-7
M. Wt: 217.128
InChI Key: UUHGRBTYACOWCT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 6-nitrobenzoic acid using difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of metal-based catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be oxidized to a carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-6-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-6-nitrobenzoic acid
  • 2-(Difluoromethyl)-4-nitrobenzoic acid
  • 2-(Difluoromethyl)-6-aminobenzoic acid

Comparison: 2-(Difluoromethyl)-6-nitrobenzoic acid is unique due to the specific positioning of the difluoromethyl and nitro groups on the benzoic acid core. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethyl analog may exhibit different lipophilicity and metabolic stability, while the aminobenzoic acid derivative may have altered binding properties to biological targets .

Properties

IUPAC Name

2-(difluoromethyl)-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)4-2-1-3-5(11(14)15)6(4)8(12)13/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHGRBTYACOWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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